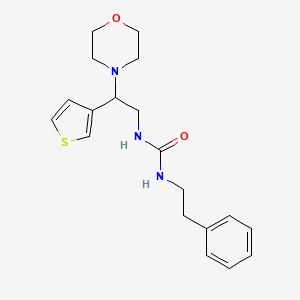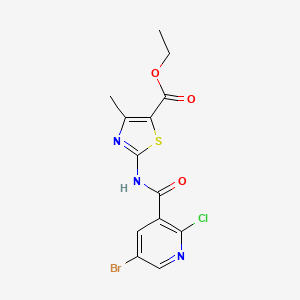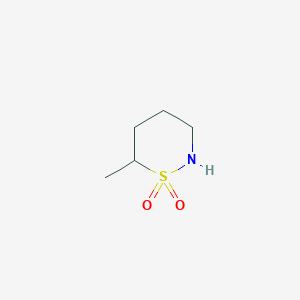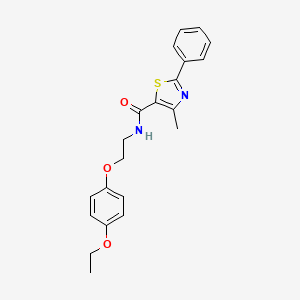
2-(2-(4-Aminophenoxy)ethoxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4-Aminophenoxy)ethoxy)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as APEE and has been synthesized using different methods.
作用机制
The mechanism of action of 2-(2-(4-Aminophenoxy)ethoxy)ethanol is not fully understood. However, studies have shown that APEE can induce apoptosis in cancer cells by activating the caspase pathway. APEE can also inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, APEE has been shown to have antioxidant properties, which may contribute to its ability to inhibit cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-(4-Aminophenoxy)ethoxy)ethanol can induce apoptosis in cancer cells by activating the caspase pathway. APEE can also inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, APEE has been shown to have antioxidant properties, which may contribute to its ability to inhibit cancer cell growth. APEE has also been studied for its potential use as a drug delivery system, as it can be conjugated with other compounds to target specific cells or tissues.
实验室实验的优点和局限性
The advantages of using 2-(2-(4-Aminophenoxy)ethoxy)ethanol in lab experiments include its potential to inhibit cancer cell growth and induce apoptosis, its antioxidant properties, and its potential use as a drug delivery system. However, the limitations of using APEE in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 2-(2-(4-Aminophenoxy)ethoxy)ethanol. One direction is to further investigate its potential use as a drug delivery system. APEE can be conjugated with other compounds to target specific cells or tissues, and further studies are needed to determine its efficacy in this application. Another direction is to study the toxicity of APEE and to determine safe dosages for use in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of APEE and its potential applications in cancer treatment.
合成方法
2-(2-(4-Aminophenoxy)ethoxy)ethanol can be synthesized using different methods. One of the methods involves the reaction of 4-aminophenol with ethylene glycol in the presence of sodium hydroxide, followed by the reaction of the resulting product with 2-chloroethanol. Another method involves the reaction of 4-aminophenol with ethylene oxide in the presence of potassium hydroxide, followed by the reaction of the resulting product with ethylene glycol.
科学研究应用
2-(2-(4-Aminophenoxy)ethoxy)ethanol has been studied for its potential applications in various fields. In biomedical research, this compound has been investigated for its ability to inhibit the growth of cancer cells. Studies have shown that APEE can induce apoptosis in cancer cells by activating the caspase pathway. APEE has also been studied for its potential use as a drug delivery system, as it can be conjugated with other compounds to target specific cells or tissues.
属性
IUPAC Name |
2-[2-(4-aminophenoxy)ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c11-9-1-3-10(4-2-9)14-8-7-13-6-5-12/h1-4,12H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGYVGZZQMVWBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2799321.png)
![4-[benzyl(methyl)amino]-N-(2-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2799324.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2799329.png)
![4-Chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-benzenesulfonamide](/img/structure/B2799330.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2799332.png)

![Tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2799334.png)
![1-isopentyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2799337.png)

